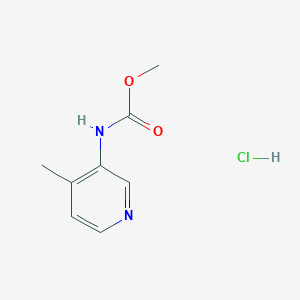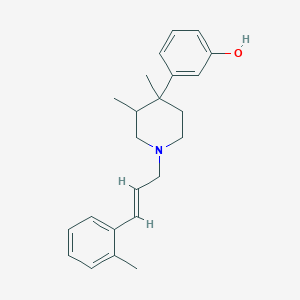
4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline
Übersicht
Beschreibung
4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline (CHDP) is a cyclic amino acid derivative that has been studied for its potential applications in a variety of scientific research fields. CHDP has been found to have a number of properties that make it a valuable tool for laboratory experiments, including its ability to act as a chiral building block in organic synthesis, its ability to form stable complexes with other molecules, and its potential to act as a bioactive ligand.
Wissenschaftliche Forschungsanwendungen
Proline and Plant Stress Resistance
Proline is identified as a significant organic osmolyte in plants, accumulating in response to environmental stresses such as drought, salinity, extreme temperatures, and heavy metal exposure. It plays a crucial role in maintaining enzyme and membrane integrity, mediating osmotic adjustment, and possibly enhancing plant stress tolerance. Genetically engineered plants to produce proline have shown potential in improving stress effects, although challenges remain in achieving sufficient compound production. Exogenous application of proline has, in some cases, led to increased growth and crop yield under stress conditions, suggesting its application in agricultural biotechnology to enhance stress resilience in crops (Ashraf & Foolad, 2007).
Neurochemical Effects of Proline
Proline plays a pivotal role in primary metabolism and physiological functions. High levels of proline are associated with neurological symptoms and brain abnormalities in hyperprolinemic patients. Research indicates that proline may affect energy metabolism, oxidative stress, and excitotoxicity, suggesting its involvement in the neuropathophysiology of certain disorders. These insights could be valuable in developing therapeutic strategies for conditions characterized by proline imbalance (Wyse & Netto, 2011).
Proline in Synthetic Methodologies
Proline and its derivatives are crucial in synthetic organic chemistry, serving as intermediates in the synthesis of complex molecules, including indoles, which are core structures in many natural products and pharmaceuticals. The versatility of proline in synthetic methodologies underpins its potential applications in drug discovery and development. Understanding the synthetic routes facilitated by proline and its derivatives can lead to innovative approaches in creating novel compounds with therapeutic value (Taber & Tirunahari, 2011).
Eigenschaften
IUPAC Name |
3-[3,4-dimethyl-1-[(E)-3-(2-methylphenyl)prop-2-enyl]piperidin-4-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-18-8-4-5-9-20(18)10-7-14-24-15-13-23(3,19(2)17-24)21-11-6-12-22(25)16-21/h4-12,16,19,25H,13-15,17H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFLDQXXCJUUBR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC=CC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)C/C=C/C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)




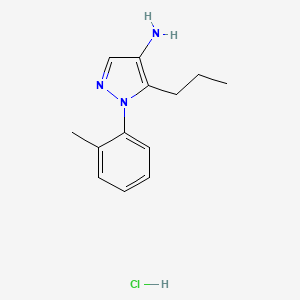
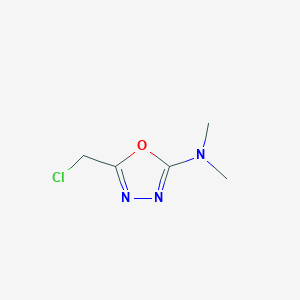
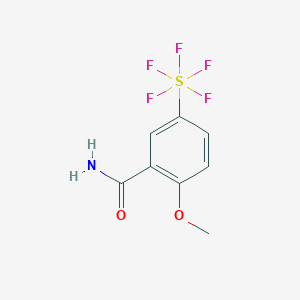

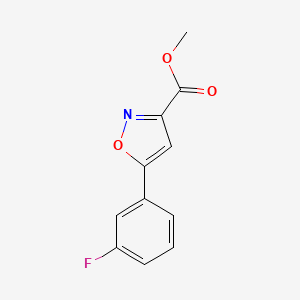
![Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1433589.png)
